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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of ligand exchange reactions involving the

hexaaquachromium(III) ion, with a specific focus on reactions with bromide ions. The content

includes theoretical background, quantitative kinetic data, detailed experimental protocols for

synthesis and kinetic analysis, and visual representations of the underlying chemical

processes.

Introduction to Ligand Exchange in
Hexaaquachromium(III)
The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the simplest aquated form of chromium(III) in

solution. It possesses a characteristic violet-blue-grey color. However, solutions of

chromium(III) salts often appear green due to the partial substitution of water ligands by other

ions present in the solution, such as chloride or sulfate.[1] This process of replacing one or

more ligands in the coordination sphere of a metal complex is known as a ligand exchange or

substitution reaction.

Chromium(III) complexes are known for being kinetically inert, meaning that ligand exchange

reactions occur slowly. This characteristic allows for the detailed study of their reaction kinetics
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and mechanisms. The substitution of water ligands in [Cr(H₂O)₆]³⁺ by anions, a process known

as anation, is fundamental to the synthesis of a wide variety of chromium(III) complexes.

The acidity of the hexaaquachromium(III) ion also plays a crucial role in its reactivity.[1] The ion

is fairly acidic, with typical solutions having a pH in the range of 2-3.[1] This acidity arises from

the polarization of the O-H bonds in the coordinated water molecules, leading to the following

equilibrium:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The deprotonated species, the hydroxopentaaquachromium(III) ion, is often more reactive

towards substitution than the fully aquated ion.

Reaction Mechanism
Ligand substitution reactions at d³ metal centers like chromium(III) generally proceed through

an associative interchange (Iₐ) mechanism. This mechanism involves the formation of an outer-

sphere complex between the metal complex and the incoming ligand, followed by the

interchange of the incoming ligand with a coordinated ligand in a single concerted step. The

entering ligand plays a significant role in the transition state, influencing the reaction rate.

The general steps for the anation of hexaaquachromium(III) can be represented as:

Formation of an Outer-Sphere Complex: [Cr(H₂O)₆]³⁺ + X⁻ ⇌ {[Cr(H₂O)₆]³⁺, X⁻} (fast

equilibrium)

Interchange Step: {[Cr(H₂O)₆]³⁺, X⁻} → [Cr(H₂O)₅X]²⁺ + H₂O (slow, rate-determining step)

The overall reaction is: [Cr(H₂O)₆]³⁺ + X⁻ → [Cr(H₂O)₅X]²⁺ + H₂O

A visual representation of the associative interchange mechanism is provided below.

[Cr(H₂O)₆]³⁺ + X⁻
Outer-Sphere Complex

{[Cr(H₂O)₆]³⁺, X⁻}
Fast Equilibrium Transition State

{[Cr(H₂O)₆X]²⁺}‡
Slow [Cr(H₂O)₅X]²⁺ + H₂OFast
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Associative interchange mechanism for anation.

Quantitative Data for Anation Reactions
The rate of anation of [Cr(H₂O)₆]³⁺ is dependent on the nature of the incoming ligand. Below is

a summary of second-order rate constants and activation parameters for the substitution of a

single water ligand by various anionic ligands.

Incoming Ligand
(X⁻)

k (M⁻¹s⁻¹) at 25°C ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)

NCS⁻ 1.8 x 10⁻⁶ 109 +17

NO₃⁻ 7.3 x 10⁻⁷ 111 +13

Cl⁻ 2.9 x 10⁻⁸ 123 +13

Br⁻ ~1 x 10⁻⁹ ~130 ~+10

I⁻ 8.0 x 10⁻¹⁰ 134 +21

Note: Data for Br⁻ is estimated based on trends for other halides, as specific literature values

are not consistently reported. The general trend shows that the reaction rate decreases and the

activation enthalpy increases as the halide ion becomes larger and less nucleophilic.

Experimental Protocols
Protocol for Kinetic Study of the Anation of [Cr(H₂O)₆]³⁺
by Bromide
This protocol outlines the procedure for monitoring the kinetics of the reaction between

hexaaquachromium(III) bromide and an excess of sodium bromide using UV-Visible

spectrophotometry.

Materials:

Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃

Sodium bromide, NaBr
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Perchloric acid, HClO₄ (to maintain constant pH and ionic strength)

Sodium perchlorate, NaClO₄ (to adjust ionic strength)

Distilled or deionized water

UV-Visible spectrophotometer with a thermostatted cell holder

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Water bath or thermostat

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of [Cr(H₂O)₆]Br₃ (e.g., 0.1 M) by accurately weighing the solid

and dissolving it in a known volume of dilute perchloric acid (e.g., 0.1 M HClO₄).

Prepare a stock solution of NaBr (e.g., 1.0 M) in distilled water.

Prepare a stock solution of NaClO₄ (e.g., 1.0 M) to adjust the ionic strength.

Spectrophotometer Setup:

Set the spectrophotometer to scan a wavelength range of 350-700 nm to observe the

spectral changes. The characteristic absorption maxima for [Cr(H₂O)₆]³⁺ are around 408

nm and 575 nm.

Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 40°C).

Kinetic Run:

In a volumetric flask, prepare the reaction mixture by adding the required volumes of the

NaBr stock solution, NaClO₄ stock solution (if needed to maintain constant ionic strength),

and dilute HClO₄.
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Place the flask in a thermostatted water bath to allow it to reach the desired temperature.

Initiate the reaction by adding a small, known volume of the [Cr(H₂O)₆]Br₃ stock solution to

the reaction mixture and quickly mix.

Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the

spectrophotometer.

Start recording the absorbance at regular time intervals at a fixed wavelength where the

change in absorbance is significant (e.g., at one of the absorption maxima of the product

or reactant). A full spectrum scan can also be performed at different time points to observe

the formation of isosbestic points.

Continue data collection for at least three half-lives of the reaction.

Data Analysis:

Under pseudo-first-order conditions (i.e., [Br⁻] >> [Cr(H₂O)₆³⁺]), the reaction will follow

first-order kinetics with respect to the chromium complex. The observed rate constant,

k_obs, can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance

at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot

will be -k_obs.

To determine the order of the reaction with respect to the bromide ion, perform a series of

experiments varying the concentration of NaBr while keeping the concentrations of all

other reactants and the ionic strength constant.

Plot k_obs versus [Br⁻]. A linear plot passing through the origin indicates a first-order

dependence on [Br⁻], and the slope of this plot will be the second-order rate constant, k.
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Preparation

Reaction & Measurement

Data Analysis

Prepare Stock Solutions
([Cr(H₂O)₆]Br₃, NaBr, HClO₄)

Thermostat Reaction Mixture

Initiate Reaction by adding
[Cr(H₂O)₆]³⁺

Monitor Absorbance vs. Time
using UV-Vis Spectrophotometer

Plot ln(A∞ - At) vs. Time

Determine k_obs from slope

Repeat for different [Br⁻]

Plot k_obs vs. [Br⁻] to find k
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Experimental workflow for the kinetic study.
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Protocol for the Synthesis and Isolation of
Bromopentaaquachromium(III) Bromide
This protocol describes a method for the synthesis of [Cr(H₂O)₅Br]Br₂ from [Cr(H₂O)₆]Br₃.

Materials:

Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃

Concentrated hydrobromic acid (HBr)

Ethanol

Diethyl ether

Heating mantle or hot plate

Round-bottom flask with a reflux condenser

Beakers, filter funnel, and filter paper

Ice bath

Procedure:

Reaction Setup:

In a round-bottom flask, dissolve a known amount of [Cr(H₂O)₆]Br₃ in a minimal amount of

water.

Add an excess of concentrated hydrobromic acid to the solution. The high concentration of

bromide ions will drive the equilibrium towards the formation of the bromo-complex.

Reaction:

Gently heat the mixture under reflux for a prolonged period (several hours). The color of

the solution should change from violet-blue to green, indicating the formation of the

bromoaquachromium(III) species.
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Isolation and Purification:

After the reaction is complete, cool the flask in an ice bath.

Slowly add cold ethanol to the solution to precipitate the product. The

bromopentaaquachromium(III) bromide is less soluble in the ethanol-water mixture than

the starting material.

Collect the green precipitate by vacuum filtration.

Wash the product with small portions of cold ethanol and then with diethyl ether to

facilitate drying.

Dry the product in a desiccator over a suitable drying agent.

Characterization:

The synthesized complex can be characterized by UV-Visible spectroscopy. The

absorption maxima of [Cr(H₂O)₅Br]²⁺ will be shifted compared to [Cr(H₂O)₆]³⁺.

Further characterization can be performed using techniques such as infrared (IR)

spectroscopy and elemental analysis.

Applications in Drug Development and Research
The study of ligand exchange reactions on chromium(III) complexes is relevant to several

areas of research and development:

Design of Chromium-Based Therapeutics: Chromium(III) is an essential trace element, and

its complexes have been investigated for their potential in the treatment of diabetes and

other metabolic disorders. Understanding the kinetics of ligand exchange is crucial for

designing complexes that can deliver chromium to biological targets and for predicting their

stability and reactivity in vivo.

Development of Contrast Agents: Paramagnetic chromium(III) complexes have been

explored as contrast agents for magnetic resonance imaging (MRI). The exchange of water

molecules in the coordination sphere of these complexes is a key parameter that influences

their relaxivity and effectiveness as contrast agents.
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Fundamental Inorganic Chemistry: The inertness of chromium(III) makes it an excellent

model system for studying the mechanisms of ligand substitution reactions in octahedral

complexes. These studies contribute to the fundamental understanding of inorganic reaction

mechanisms.

By providing a framework for the synthesis and kinetic analysis of these complexes, these

protocols can aid researchers in the development of novel chromium-based compounds with

tailored properties for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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